molecular formula C20H17ClN2O4 B236146 N-{3-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide

N-{3-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide

Número de catálogo B236146
Peso molecular: 384.8 g/mol
Clave InChI: RRCVGSGMCJVBMX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-{3-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride ion channel that is critical for maintaining proper hydration of the airway surface liquid in the lungs. Mutations in the CFTR gene lead to the development of cystic fibrosis, a life-threatening genetic disease that affects multiple organs, including the lungs, pancreas, and liver. CFTRinh-172 has been extensively studied as a potential therapeutic agent for cystic fibrosis.

Mecanismo De Acción

N-{3-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide inhibits the function of the CFTR protein by binding to a specific site on the protein. This binding prevents the opening of the chloride ion channel, leading to a decrease in chloride transport and hydration of the airway surface liquid. This compound has been shown to be highly selective for CFTR, with minimal effects on other ion channels and transporters.
Biochemical and physiological effects:
This compound has been shown to increase the activity of mutated CFTR proteins, leading to improved chloride transport and hydration of the airway surface liquid. This compound has also been shown to reduce inflammation and bacterial load in the lungs of cystic fibrosis patients. In addition, this compound has been shown to have anti-inflammatory effects in other disease models, such as acute lung injury and inflammatory bowel disease.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-{3-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide is a highly specific inhibitor of CFTR, with minimal effects on other ion channels and transporters. This specificity makes this compound an ideal tool for studying the function of CFTR in vitro and in vivo. However, this compound has limited solubility in aqueous solutions, which can make it difficult to work with in some experimental settings. In addition, this compound has not yet been approved for clinical use, which limits its potential application in human studies.

Direcciones Futuras

1. Development of more potent and selective CFTR inhibitors for the treatment of cystic fibrosis.
2. Investigation of the role of CFTR in other disease models, such as chronic obstructive pulmonary disease and asthma.
3. Development of N-{3-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide analogs with improved solubility and pharmacokinetic properties.
4. Investigation of the long-term safety and efficacy of CFTR inhibitors in animal models and human clinical trials.
5. Development of combination therapies that target multiple aspects of cystic fibrosis pathophysiology, including CFTR function, inflammation, and bacterial infection.

Métodos De Síntesis

N-{3-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide can be synthesized using a multi-step organic synthesis approach. The synthesis involves the reaction of 5-chloro-2-methoxybenzoic acid with 4-methyl-3-nitroaniline to form an intermediate, which is then reduced to the corresponding amine. The amine is then reacted with furan-2-carboxylic acid to form the final product, this compound.

Aplicaciones Científicas De Investigación

N-{3-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide has been extensively studied as a potential therapeutic agent for cystic fibrosis. In preclinical studies, this compound has been shown to increase the activity of mutated CFTR proteins, leading to improved chloride transport and hydration of the airway surface liquid. This compound has also been shown to reduce inflammation and bacterial load in the lungs of cystic fibrosis patients.

Propiedades

Fórmula molecular

C20H17ClN2O4

Peso molecular

384.8 g/mol

Nombre IUPAC

N-[3-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl]furan-2-carboxamide

InChI

InChI=1S/C20H17ClN2O4/c1-12-5-7-14(22-20(25)18-4-3-9-27-18)11-16(12)23-19(24)15-10-13(21)6-8-17(15)26-2/h3-11H,1-2H3,(H,22,25)(H,23,24)

Clave InChI

RRCVGSGMCJVBMX-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=C(C=CC(=C3)Cl)OC

SMILES canónico

CC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=C(C=CC(=C3)Cl)OC

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.